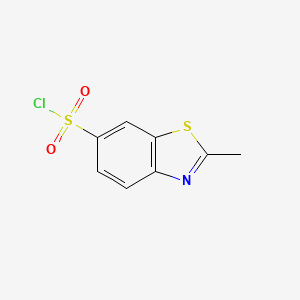

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMBRDLKYRRHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393879 | |

| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-13-0 | |

| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, a compound of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers by presenting key physical data in a structured format, detailing standardized experimental protocols for property determination, and illustrating a relevant synthetic workflow.

Core Physical and Chemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂S₂ |

| Molecular Weight | 247.72 g/mol [1] |

| Melting Point | 98-101 °C |

| Boiling Point | 380.5 °C at 760 mmHg |

| Density | 1.556 g/cm³ |

| Flash Point | 183.9 °C |

| CAS Number | 21431-13-0[1] |

| IUPAC Name | This compound[1] |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl[1] |

Experimental Protocols for Physical Property Determination

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the solid organic compound.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly at first to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2. Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid with a known boiling point, this method can be adapted, though it is primarily for liquids.

-

Apparatus: Thiele tube or a beaker with heating oil, a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a sample of the organic liquid.

-

Procedure:

-

A few drops of the liquid are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The liquid is allowed to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

3. Density Determination of a Solid (Pycnometer Method)

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, the solid sample, and a liquid in which the solid is insoluble.

-

Procedure:

-

The mass of the clean and dry pycnometer is determined (m₁).

-

The pycnometer is filled with the solid, and its mass is determined (m₂).

-

The pycnometer containing the solid is then filled with the inert liquid, and any air bubbles are removed. The total mass is determined (m₃).

-

The pycnometer is emptied, cleaned, and filled with only the inert liquid, and its mass is determined (m₄).

-

The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the known density of the inert liquid.

-

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a benzothiazole derivative, which is relevant to this compound.

References

"2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" chemical structure and CAS number 21431-13-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 21431-13-0), a key intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its significant role as a precursor to potent enzyme inhibitors, particularly targeting carbonic anhydrases. Detailed experimental protocols for the synthesis and evaluation of its derivatives are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring. The structure is characterized by a methyl group at the 2-position and a sulfonyl chloride group at the 6-position of the benzothiazole ring system.

-

IUPAC Name: this compound[1]

-

CAS Number: 21431-13-0[1]

-

Molecular Formula: C₈H₆ClNO₂S₂[1]

-

SMILES: CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl

-

InChI Key: PMMBRDLKYRRHMI-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 247.72 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 380.5 °C at 760 mmHg | [2] |

| Density | 1.556 g/cm³ | [2] |

| Flash Point | 183.9 °C | [2] |

| Purity | ≥95% | [3] |

Synthesis and Reactivity

This compound is typically synthesized from a 2-methylbenzothiazole precursor. A common and effective method for introducing a sulfonyl chloride group onto an aromatic ring is chlorosulfonation.

Plausible Synthetic Pathway

A plausible synthetic route involves the direct chlorosulfonation of 2-methylbenzothiazole using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the benzene ring of the benzothiazole moiety.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of Benzothiazole-6-sulfonamides

The following is a generalized protocol for the synthesis of sulfonamide derivatives from this compound, which is a common application of this reagent. This protocol is adapted from procedures for the synthesis of similar sulfonamide-based enzyme inhibitors.[4]

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq.) in DCM.

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and stir at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq.) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide derivative.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] this compound serves as a crucial building block for the synthesis of novel therapeutic agents, particularly as a precursor to sulfonamide derivatives.

Carbonic Anhydrase Inhibition

A significant application of benzothiazole-6-sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] CAs are implicated in various physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[7][8]

The sulfonamide moiety of the derivatives synthesized from this compound can bind to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.

Caption: Mechanism of carbonic anhydrase inhibition by a benzothiazole-6-sulfonamide derivative.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the synthesis and screening of a library of sulfonamide derivatives for their inhibitory activity against a target enzyme like carbonic anhydrase.

Caption: A typical experimental workflow for the development of sulfonamide-based enzyme inhibitors.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor to potent carbonic anhydrase inhibitors highlights its importance for researchers and scientists in the pharmaceutical and life sciences industries. This guide provides the foundational technical information required to effectively and safely utilize this compound in a research setting. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new therapeutic agents.

References

- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hit2Lead | this compound | CAS# 21431-13-0 | MFCD03990571 | BB-4030025 [hit2lead.com]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No: 21431-13-0), a key intermediate in synthetic organic chemistry. Due to a lack of extensive published quantitative data, this document focuses on providing a framework for its solubility assessment, including detailed experimental protocols and expected solubility in various organic solvents based on structural analogy and general chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₂S₂ | PubChem[1] |

| Molecular Weight | 247.7 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 98-101 °C | Alfa Chemistry |

| Appearance | White to light beige crystalline powder (typical for sulfonyl chlorides) | General Knowledge |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | PubChem[1] |

Solubility Profile

As a sulfonyl chloride, the solubility of this compound is governed by the polarity of the solvent and the potential for reaction with the sulfonyl chloride moiety.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols provided in this guide.

Qualitative Solubility Assessment

Based on the solubility of structurally similar compounds, such as 1,3-benzothiazole-6-sulfonyl chloride which is reported to be soluble in acetone, chloroform, and ethyl acetate, a qualitative solubility profile for this compound can be inferred.

-

Expected to be Soluble in: Polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. Pyridine is also a suitable solvent, often used in reactions involving sulfonyl chlorides.

-

Expected to be Sparingly Soluble to Insoluble in: Non-polar solvents like hexanes and other aliphatic hydrocarbons.

-

Reactive with: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. The sulfonyl chloride group will undergo solvolysis to form the corresponding sulfonic acid or sulfonamide, respectively.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the qualitative and quantitative solubility of this compound in various organic solvents.

Protocol 1: Qualitative Solubility Determination (Rapid Assessment)

This method offers a quick preliminary assessment of solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background to classify the solubility:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

Part B: Analysis

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent.

-

Determine the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL or mol/L.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. Due to the limited availability of specific experimental data for this exact molecule in public databases, this document presents representative data derived from structurally similar compounds, including 2-methyl-1,3-benzothiazole and other benzothiazole derivatives. The methodologies provided are based on standard analytical techniques for the characterization of organic molecules.

Chemical Structure and Properties

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | s | 3H | -CH₃ |

| ~7.5 - 8.5 | m | 3H | Aromatic Protons |

Predicted data is based on the known spectrum of 2-methylbenzothiazole, which shows a characteristic singlet for the methyl group around 2.791 ppm and aromatic protons in the range of 7.3-7.9 ppm. The presence of the electron-withdrawing sulfonyl chloride group at the 6-position is expected to shift the aromatic signals downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~120 - 155 | Aromatic & Thiazole Carbons |

| ~168 | C=N (Thiazole) |

Predictions are based on general chemical shift ranges for benzothiazole derivatives.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~2920 - 2980 | Weak | C-H stretch (methyl) |

| ~1590 - 1610 | Medium | C=C stretch (aromatic) |

| ~1470 - 1500 | Medium | C=N stretch (thiazole ring) |

| ~1370 & ~1180 | Strong | Asymmetric & Symmetric SO₂ stretch |

| ~700 - 900 | Strong | C-H bend (aromatic) |

This predicted data is extrapolated from the known IR spectra of benzothiazole and compounds containing sulfonyl chloride groups.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment Ion |

| 247/249 | [M]⁺ (Molecular Ion) |

| 212 | [M - Cl]⁺ |

| 148 | [M - SO₂Cl]⁺ |

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of chlorine. Fragmentation would likely involve the loss of the chlorine atom and the sulfonyl chloride group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

-

Acquisition (LC-MS):

-

A small volume (1-5 µL) of the sample solution is injected into the LC-MS system.

-

The analyte is separated on a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

The mass spectrometer is operated in positive ion mode.

-

Data is acquired over a mass range of 50-500 m/z.

-

-

Data Processing: The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the experimental procedures for their determination. Researchers can use this information as a benchmark for the analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. The document details the core principles of its reactivity, focusing on nucleophilic substitution at the sulfonyl chloride moiety. Experimental protocols for the synthesis of its precursor and its subsequent reactions with amine nucleophiles are presented, supported by quantitative data where available. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, offering a clear and concise understanding of the chemical behavior of this important molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a sulfonyl chloride group at the 6-position provides a highly reactive electrophilic center, making it a versatile building block for the synthesis of a diverse range of derivatives, particularly sulfonamides.[3][4] Understanding the reactivity of this compound is crucial for its effective utilization in the design and synthesis of new drug candidates.

This guide will delve into the fundamental aspects of the reactivity of this compound, providing a detailed examination of its synthesis and primary reaction mechanisms.

Synthesis of this compound

Synthesis of 2-Methyl-1,3-benzothiazole

The 2-methylbenzothiazole core can be synthesized via the Brønsted acid-catalyzed cyclization of 2-aminothiophenol with a β-diketone, such as acetylacetone.[5]

Experimental Protocol: Synthesis of 2-Methyl-1,3-benzothiazole (Analogous Method) [5]

-

Reaction Setup: In a reaction vessel, 2-aminothiophenol (1.0 mmol) and acetylacetone (1.5 mmol) are dissolved in acetonitrile (CH3CN) (8 mL).

-

Catalyst Addition: p-Toluenesulfonic acid monohydrate (TsOH·H2O) (5 mol %) is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at 80 °C for 16 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 2-methyl-1,3-benzothiazole.

Sulfonation of 2-Methyl-1,3-benzothiazole

The synthesized 2-methylbenzothiazole can then be sulfonated to introduce a sulfonic acid group at the 6-position. This is typically achieved through electrophilic aromatic substitution using a strong sulfonating agent like chlorosulfonic acid.

Conceptual Protocol: Sulfonation of 2-Methyl-1,3-benzothiazole

-

Reaction Setup: 2-Methyl-1,3-benzothiazole is dissolved in a suitable inert solvent, such as chloroform or dichloromethane, and cooled in an ice bath.

-

Reagent Addition: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Conditions: The reaction is typically stirred at a low temperature for a specified period to ensure selective sulfonation at the 6-position.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto ice, leading to the precipitation of 2-Methyl-1,3-benzothiazole-6-sulfonic acid. The solid is then filtered, washed with cold water, and dried.

Chlorination of 2-Methyl-1,3-benzothiazole-6-sulfonic acid

The final step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂) or a similar chlorinating agent.

Conceptual Protocol: Chlorination of 2-Methyl-1,3-benzothiazole-6-sulfonic acid

-

Reaction Setup: 2-Methyl-1,3-benzothiazole-6-sulfonic acid is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Reaction Conditions: The mixture is heated under reflux until the evolution of HCl and SO₂ gases ceases.

-

Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified, typically by recrystallization from a suitable solvent.

Diagram of Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The primary mechanism of reactivity for this compound is nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating the reaction.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final sulfonated product.

Diagram of General Nucleophilic Substitution Mechanism

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Reaction with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of a diverse array of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamides [4][6]

-

Reaction Setup: In a suitable flask, the amine (primary or secondary, 1.1 equivalents) is dissolved in a solvent such as pyridine or a mixture of water and a suitable organic solvent.

-

Reagent Addition: this compound (1.0 equivalent) is added portion-wise to the amine solution, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into cold water or dilute acid to precipitate the crude sulfonamide. The solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Table 1: Representative Reactions of Benzothiazole Sulfonyl Chlorides with Amines (Analogous Systems)

| Sulfonyl Chloride | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzothiazole-6-sulfonyl chloride | Aniline | Pyridine | Pyridine | RT, 12h | N-Phenyl-2-aminobenzothiazole-6-sulfonamide | 85 | [3] |

| Benzenesulfonyl chloride | Aniline | Pyridine | Methanol | 25°C | N-Phenylbenzenesulfonamide | - | [7] |

| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | Water | 80-85°C, 6h | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 80 | [6] |

Diagram of Sulfonamide Formation Workflow

Caption: Experimental workflow for the synthesis of sulfonamides.

Physicochemical and Spectroscopic Data

Physicochemical and spectroscopic data are essential for the identification and characterization of this compound.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂S₂ |

| Molecular Weight | 247.72 g/mol |

| CAS Number | 21431-13-0 |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl |

| InChIKey | PMMBRDLKYRRHMI-UHFFFAOYSA-N |

While specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not detailed in the available literature, characteristic peaks can be predicted based on its structure. The ¹H NMR spectrum would be expected to show signals for the methyl protons and the aromatic protons on the benzothiazole ring. The IR spectrum would likely exhibit strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of sulfonamide derivatives with potential pharmacological applications. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and other nucleophiles. While detailed experimental protocols and quantitative reactivity data for this specific compound are not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis and application based on established chemical principles and analogous reactions. Further research into the reactivity of this compound with a broader range of nucleophiles and the exploration of its utility in the synthesis of novel bioactive molecules is warranted.

References

- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enduring Legacy of 2-Methyl-1,3-Benzothiazole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-1,3-benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It details key synthetic methodologies, presents a curated summary of their anticancer and antimicrobial activities with quantitative data, and elucidates the underlying mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-methyl-1,3-benzothiazole framework.

Discovery and Historical Perspective

The journey of benzothiazole chemistry began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles. However, it was not until 1921 that a significant industrial application emerged, with 2-sulfanylbenzothiazoles being identified as effective vulcanization accelerators. The parent benzothiazole molecule was isolated much later, in 1967. The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled, establishing the core as a "privileged scaffold" in the field of medicinal chemistry.

Synthetic Methodologies

The condensation of 2-aminothiophenol with a variety of electrophiles remains the most prevalent and versatile method for the synthesis of the 2-methyl-1,3-benzothiazole core and its derivatives. Over the years, numerous modifications and improvements to this general approach have been developed to enhance yields, reduce reaction times, and employ more environmentally benign conditions.

General Synthesis of 2-Methyl-1,3-Benzothiazole

A common and straightforward method for the synthesis of the parent 2-methyl-1,3-benzothiazole involves the reaction of 2-aminothiophenol with acetic acid or its derivatives.

Experimental Protocol: Synthesis of 2-Methyl-1,3-Benzothiazole via Condensation with Acetic Anhydride [1]

-

Reactants: 2-aminothiophenol halogenide, acetic anhydride, glacial acetic acid, sodium hydroxide solution.

-

Procedure:

-

In a reaction flask, add 2-aminothiophenol halogenide (0.20 mol), glacial acetic acid (185.00 ml), and acetic anhydride (26.50 ml, 0.28 mol).

-

Heat the reaction mixture to 120°C and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Cool the filtrate to 3°C in an ice-water bath.

-

Slowly add 8wt% sodium hydroxide solution while maintaining the temperature at 3°C to adjust the pH of the system to 7.0.

-

The resulting precipitate of 2-methylbenzothiazole derivative is then collected.

-

Synthesis of 2-Aryl-1,3-Benzothiazole Derivatives

The synthesis of 2-aryl derivatives, which often exhibit significant biological activity, is typically achieved through the condensation of 2-aminothiophenol with various aromatic aldehydes. A variety of catalysts and reaction conditions have been explored to optimize this transformation.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles using a Biocatalyst under Microwave Irradiation [2]

-

Reactants: 2-aminothiophenol, aromatic aldehydes, Acacia concinna as a biocatalyst.

-

Procedure:

-

In a reaction vessel, mix 2-aminothiophenol and the desired aromatic aldehyde.

-

Add a catalytic amount of Acacia concinna.

-

Irradiate the mixture in a microwave reactor.

-

This solvent-free method provides high yields of the corresponding 2-aryl-benzothiazole in a short reaction time.

-

Experimental Protocol: Synthesis of 2-Aryl-benzothiazoles using SnP₂O₇ as a Heterogeneous Catalyst [2]

-

Reactants: 2-aminothiophenol, various aromatic aldehydes, SnP₂O₇ catalyst.

-

Procedure:

-

Combine 2-aminothiophenol and the aromatic aldehyde in a suitable solvent.

-

Add the SnP₂O₇ catalyst.

-

The reaction proceeds to give high yields (87–95%) in very short reaction times (8–35 minutes).

-

The catalyst can be recovered and reused multiple times without significant loss of activity.

-

Biological Activities and Quantitative Data

Derivatives of 2-methyl-1,3-benzothiazole have demonstrated a remarkable range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of 2-methyl-1,3-benzothiazole derivatives have been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [3] |

| 4d | C6 (Rat Brain Glioma) | 0.03 | [3] | |

| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [3] |

| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |

| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [3] | |

| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |

| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | [3] |

| Benzothiazole-1,2,3-triazole Hybrids | 8a | A549 (Lung Cancer) | 0.69 | [4] |

| 8b | A549 (Lung Cancer) | 1.16 | [4] | |

| 8c | A549 (Lung Cancer) | 4.82 | [4] | |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A | Lung A549 | 68 µg/mL | [5] |

| 6-nitrobenzo[d]thiazol-2-ol | C | Lung A549 | 121 µg/mL | [5] |

| 2-aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | 5 | [6] |

Antimicrobial Activity

The antimicrobial potential of 2-methyl-1,3-benzothiazole derivatives has been demonstrated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzothiazole Derivatives | 3 | E. coli | 25 | [7] |

| 4 | E. coli | 25 | [7] | |

| 3 | S. aureus | 50 | [7] | |

| 4 | S. aureus | 50 | [7] | |

| 3 | B. subtilis | 25 | [7] | |

| 4 | B. subtilis | 25 | [7] | |

| Benzothiazolylthiazolidin-4-ones | 1 | E. coli | 120 | [8] |

| 2 | E. coli | 120 | [8] | |

| 18 | P. aeruginosa (resistant) | 60 | [8] | |

| Sulfonamide Analogues | 66c | P. aeruginosa | 3.1-6.2 | [9] |

| 66c | S. aureus | 3.1-6.2 | [9] | |

| 66c | E. coli | 3.1-6.2 | [9] | |

| Isatin Derivatives | 41c | E. coli | 3.1 | [9] |

| 41c | P. aeruginosa | 6.2 | [9] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 2-methyl-1,3-benzothiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in diseases like cancer. Two of the most significant pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[10] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies.[10] Several 2-methyl-1,3-benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[11][12]

Experimental Protocol: EGFR Tyrosine Kinase Assay

-

Objective: To determine the direct inhibitory effect of a benzothiazole derivative on the enzymatic activity of purified EGFR.

-

Materials: Purified EGFR kinase, substrate (e.g., a synthetic peptide), ATP, test compound, and a detection system (e.g., antibody-based detection of phosphorylation).

-

Procedure:

-

Incubate the purified EGFR kinase with various concentrations of the test compound.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

After a defined incubation period, stop the reaction.

-

Quantify the level of substrate phosphorylation.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: EGFR signaling pathway and the point of inhibition by 2-methyl-1,3-benzothiazole derivatives.

Inhibition of EGFR by these compounds blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways, leading to a reduction in cell proliferation and the induction of apoptosis.[11]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several 2-methyl-1,3-benzothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[13][14][15]

Experimental Protocol: Western Blot Analysis for Pathway Inhibition

-

Objective: To assess the effect of a benzothiazole derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Materials: Cancer cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR), secondary antibodies, and a detection system.

-

Procedure:

-

Treat cancer cells with various concentrations of the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Incubate with a secondary antibody conjugated to a detection enzyme.

-

Visualize the protein bands and quantify the changes in phosphorylation levels relative to the total protein levels.

-

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 2-methyl-1,3-benzothiazole derivatives, leading to apoptosis.

By inhibiting PI3K, these derivatives prevent the phosphorylation and activation of Akt, which in turn leads to the downregulation of downstream effectors like mTOR.[13] This disruption of the PI3K/Akt/mTOR pathway ultimately results in decreased cell proliferation and the induction of apoptosis, often through the upregulation of pro-apoptotic proteins such as caspase-3 and cytochrome c.[13]

Conclusion and Future Directions

The 2-methyl-1,3-benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development programs targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific cellular targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The in-depth understanding of their mechanisms of action, as outlined in this guide, will be crucial for the rational design of the next generation of 2-methyl-1,3-benzothiazole-based therapeutics.

References

- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. jnu.ac.bd [jnu.ac.bd]

- 6. europeanreview.org [europeanreview.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Benzothiazole Sulfonyl Chlorides in Medicinal Chemistry: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole sulfonyl chlorides are a critical class of reactive intermediates that serve as foundational scaffolds in the synthesis of a diverse array of biologically active compounds. While direct therapeutic applications of benzothiazole sulfonyl chlorides are limited due to their inherent reactivity, their derivatives, particularly sulfonamides, exhibit significant potential across various pharmacological domains. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of compounds derived from benzothiazole sulfonyl chlorides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area of medicinal chemistry.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This heterocyclic structure is present in numerous FDA-approved drugs and a multitude of investigational compounds.[1] The incorporation of a sulfonyl chloride group onto the benzothiazole core provides a highly versatile synthetic handle, enabling the facile introduction of various functional groups, most notably through the formation of sulfonamide linkages.[1] Benzothiazole sulfonyl chlorides are key precursors for synthesizing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4]

Synthesis of Benzothiazole Sulfonyl Chlorides and Their Derivatives

The primary role of benzothiazole sulfonyl chlorides in medicinal chemistry is that of a reactive intermediate. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamide bonds (-SO₂NHR). This reactivity is the cornerstone of their utility in drug discovery, allowing for the creation of large libraries of derivatives for biological screening.

General Synthesis of Benzothiazole Sulfonyl Chlorides

A common route for the synthesis of 6-benzothiazole sulfonyl chloride involves a multi-step process starting from sulfanilic amide. This process includes thiocyanation, cyclization, diazotization, and subsequent chlorination with an agent like thionyl chloride to yield the desired sulfonyl chloride.[5]

Synthesis of Benzothiazole Sulfonamide Derivatives

The reaction of a benzothiazole sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, is a standard method for the preparation of benzothiazole sulfonamides.[2] This straightforward condensation reaction allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Potential Biological Activities

The derivatives of benzothiazole sulfonyl chlorides have demonstrated a broad range of biological activities. The following sections detail their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9][10][11]

Table 1: Anticancer Activity of Benzothiazole Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [7][8] |

| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [7][8] |

| Compound 6i | MCF-7 (Breast) | 78.8 ± 2.6 | [6] |

| Compound 6e | HCT-116 (Colon) | 81.4 ± 1.9 | [6] |

| Compound 6c | HCT-116 (Colon) | 80.9 ± 3.7 | [6] |

| Compound 6a | HCT-116 (Colon) | 102 ± 2.1 | [6] |

| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 | [9][10] |

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents. Benzothiazole sulfonamides have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.[4][12][13] Their mechanism of action can involve the inhibition of essential bacterial enzymes.[12]

Table 2: Antimicrobial Activity of Benzothiazole Sulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [12] |

| Compound 66b | Mutant E. coli | 12.5 | [12] |

| Compound 144a | Various strains | 2.34 - 18.75 | [12] |

| Compound 144b | Various strains | 2.34 - 18.75 | [12] |

| Compound 144c | Various strains | 2.34 - 18.75 | [12] |

| Compound A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91 - 15.6 | [14] |

Enzyme Inhibition

Benzothiazole sulfonamides are particularly well-known for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[15][16] Specific isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and represent promising targets for anticancer therapies.[15]

Table 3: Carbonic Anhydrase Inhibition by Benzothiazole Sulfonamide Derivatives

| Compound ID | CA Isoform | Kᵢ (nM) | Reference |

| Various Derivatives | hCA II | 3.5 - 45.4 | [15] |

| Compound 15 | hCA II | 3.3 | [17] |

| Compound 10d | hCA I | 6.2 | [17] |

| Compound 15 | hCA IX | 6.1 | [17] |

| Compound 4c | hCA IX | 8.5 | [17] |

Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10][11]

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

TNF Signaling Pathway

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that plays a key role in inflammation and apoptosis. Benzothiazole derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial component of the TNF signaling pathway, suggesting their potential as anti-inflammatory agents.[18]

Caption: Inhibition of the TNF signaling pathway via RIPK1 by benzothiazole derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the study of benzothiazole derivatives.

Synthesis of 6-Benzothiazole Sulfonyl Chloride

This protocol outlines a general procedure for the synthesis of 6-benzothiazole sulfonyl chloride, a key intermediate.

Caption: Workflow for the synthesis of 6-benzothiazole sulfonyl chloride.

Protocol:

-

Thiourea Formation: React sulfanilic amide with ammonium thiocyanate to form N-(4-sulfamoylphenyl)thiourea.

-

Cyclization: Treat the thiourea derivative with bromine in a suitable solvent to induce cyclization, yielding 2-amino-benzothiazole-6-sulfonamide.

-

Diazotization: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium. Subsequent reaction yields benzothiazole-6-sulfonic acid.

-

Chlorination: React the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain the final product, 6-benzothiazole sulfonyl chloride.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of an agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the benzothiazole derivative to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the benzothiazole sulfonamide inhibitor at various concentrations.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, inhibitor, and a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl acetate.

-

Kinetic Measurement: Monitor the rate of product formation by measuring the change in absorbance over time at a specific wavelength (e.g., 400 nm).

-

Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) by fitting the data to an appropriate enzyme inhibition model.

Conclusion and Future Perspectives

Benzothiazole sulfonyl chlorides are indispensable tools in medicinal chemistry, providing a gateway to a vast chemical space of biologically active molecules. Their derivatives, particularly sulfonamides, have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action at the molecular level, will undoubtedly pave the way for the development of novel and effective therapeutics. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy. The versatility of the benzothiazole sulfonyl chloride scaffold ensures its continued relevance in the ongoing quest for new medicines to combat a range of human diseases.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. researchgate.net [researchgate.net]

- 5. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 6. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is a versatile heterocyclic synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid benzothiazole core, substituted with a reactive sulfonyl chloride group at the 6-position, provides a valuable scaffold for the synthesis of a diverse array of compounds with promising pharmacological activities. The strategic placement of the methyl group at the 2-position and the sulfonyl chloride at the 6-position are crucial, as substitutions at these positions on the benzothiazole ring are known to be important for biological activity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important intermediate, with a focus on its utility in the development of enzyme inhibitors.

Chemical Properties and Synthesis

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21431-13-0[1] |

| Molecular Formula | C₈H₆ClNO₂S₂ |

| Molecular Weight | 247.72 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | 98-101 °C[2] |

| Boiling Point | 380.5 °C at 760 mmHg[2] |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl[1] |

Synthesis:

The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-1,3-benzothiazole. The key steps involve the sulfonation of the benzothiazole ring followed by chlorination of the resulting sulfonic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonic acid

This protocol is based on the general principle of electrophilic aromatic sulfonation of a benzothiazole derivative.

Materials:

-

2-Methyl-1,3-benzothiazole

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) in an ice bath.

-

Slowly add 2-methyl-1,3-benzothiazole (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring, ensuring the temperature is maintained below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the sulfonic acid product.

-

Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to yield 2-methyl-1,3-benzothiazole-6-sulfonic acid.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Materials:

-

2-Methyl-1,3-benzothiazole-6-sulfonic acid

-

Thionyl chloride or phosphorus pentachloride

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane

Procedure:

-

To a suspension of 2-methyl-1,3-benzothiazole-6-sulfonic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., hexane/ethyl acetate).

Protocol 3: General Synthesis of N-Substituted-2-methyl-1,3-benzothiazole-6-sulfonamides

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the amine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM in a round-bottom flask under an inert atmosphere.[4][5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring the progress by TLC.[4]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamide.

Application as a Synthetic Intermediate in Drug Discovery: Carbonic Anhydrase Inhibitors

A significant application of the benzothiazole-6-sulfonamide scaffold, readily accessible from this compound, is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

A series of novel 2-aminobenzothiazole derivatives bearing a sulfonamide at the 6-position have been synthesized and evaluated as inhibitors of four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (tumor-associated).[6] The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme.

The following table summarizes the inhibition data (Ki in nM) for a selection of these compounds against the four CA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.8 |

| Compound 4a | 197.4 | 12.3 | 135.2 | 4.3 |

| Compound 4b | 185.2 | 10.1 | 141.4 | 5.1 |

| Compound 6 | 166.3 | 8.5 | 2.1 | 4.5 |

| Compound 8a | 145.4 | 6.3 | 295.3 | 6.2 |

| Compound 8b | 125.8 | 4.1 | 4.3 | 7.3 |

| Compound 8c | 101.9 | 3.5 | 6.1 | 8.1 |

| Compound 9 | 245.3 | 45.4 | 67.3 | 9.5 |

| Compound 11a | 178.9 | 9.8 | 188.1 | 5.4 |

| Compound 11b | 165.7 | 7.5 | 175.4 | 4.9 |

| Compound 12a | 98.3 | 5.1 | 3.4 | 6.8 |

| Compound 12b | 85.6 | 4.7 | 2.9 | 5.9 |

| Compound 13a | 76.4 | 4.2 | 5.2 | 7.1 |

| Compound 13b | 65.1 | 3.9 | 4.8 | 6.5 |

Data extracted from Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & medicinal chemistry, 23(15), 4989-4999.[6]

Many of these novel compounds demonstrated highly potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar range.[6] The ubiquitous cytosolic isoform hCA II was also strongly inhibited by these compounds.[6]

Visualizing the Mechanism of Action and Synthetic Workflow

The following diagrams illustrate the general workflow for synthesizing benzothiazole-6-sulfonamides and their mechanism of action as carbonic anhydrase inhibitors.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. Its utility in the synthesis of potent carbonic anhydrase inhibitors highlights its potential in drug discovery programs targeting cancer and other diseases. The straightforward synthesis of sulfonamide derivatives through nucleophilic substitution allows for the creation of diverse chemical libraries for biological screening. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. echemcom.com [echemcom.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Benzothiazole-Based Compounds: A Technical Guide for Drug Development

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique chemical properties and ability to interact with a wide range of biological targets have led to the development of numerous compounds with diverse therapeutic applications.[2][3] Benzothiazole derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing benzothiazole-based compounds, details key experimental protocols, and explores their mechanisms of action through prominent signaling pathways.

Core Synthetic Methodologies

The synthesis of the benzothiazole core primarily relies on the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents. Greener and more efficient synthetic routes, such as microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[5][6]

Condensation of 2-Aminothiophenol with Aldehydes

A widely employed method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with aromatic aldehydes.[7] This reaction can be efficiently catalyzed by an H2O2/HCl system in ethanol at room temperature, offering a simple and effective procedure with high yields.[7]

Experimental Protocol: H2O2/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles [7]

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).

-

Reagent Addition: To this solution, add 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) dropwise while stirring at room temperature.

-

Reaction Execution: Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Condensation of 2-Aminothiophenol with Carboxylic Acids

Microwave-assisted synthesis provides a rapid and efficient method for the condensation of 2-aminothiophenol with carboxylic acids to yield 2-substituted benzothiazoles.[6][8] This solvent-free approach often leads to higher yields in significantly shorter reaction times compared to conventional heating methods.[9][10]

Experimental Protocol: Microwave-Assisted Synthesis from Carboxylic Acids [8][9]

-